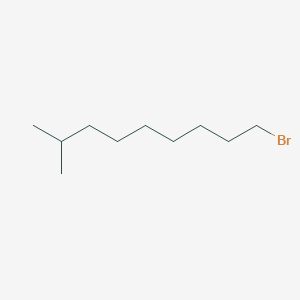
Lithium hydride (Li2H)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hydride (LiH) is an inorganic compound composed of lithium and hydrogen. It is a colorless solid, although commercial samples can appear grey due to impurities. Lithium hydride is characterized by its high melting point and reactivity with water and other protic solvents. It is the lightest ionic compound with a molar mass of 7.95 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium hydride can be synthesized by the direct combination of lithium and hydrogen at elevated temperatures. The reaction is typically carried out at temperatures between 500°C and 700°C:
2Li+H2→2LiH
This reaction is highly exothermic and requires careful control of temperature and pressure .
Industrial Production Methods
Industrial production of lithium hydride involves the direct combination of lithium metal and hydrogen gas. The process is conducted in a pure iron container to prevent reactions with the container material. The product is often ground into a fine powder for further processing .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium hydride undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide.
Reduction: Acts as a reducing agent in various chemical reactions.
Substitution: Reacts with water to produce lithium hydroxide and hydrogen gas.
Common Reagents and Conditions
- Reacts vigorously with water to produce lithium hydroxide and hydrogen gas:
Water: LiH+H2O→LiOH+H2
Reacts with sulfur dioxide to form lithium dithionite at temperatures above 50°C:Sulfur Dioxide: 2LiH+2SO2→Li2S2O4+H2
Reacts with acetylene to produce lithium carbide and hydrogen:Acetylene: LiH+C2H2→Li2C2+H2
Eigenschaften
IUPAC Name |
tetralithium;hydride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Li.2H/q4*+1;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFSVRHSNEWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Li+].[Li+].[Li+].[Li+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li4+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
29.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12339-13-8 |
Source


|
| Record name | Dilithium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012339138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-chloro-7-(4-morpholinyl)-, ethyl ester](/img/structure/B3224454.png)

![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)




![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)

![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)



